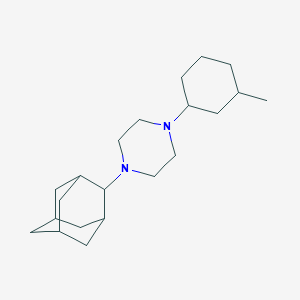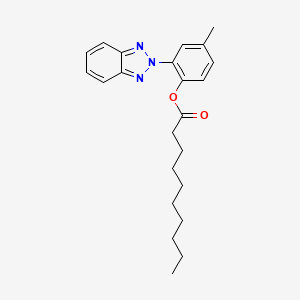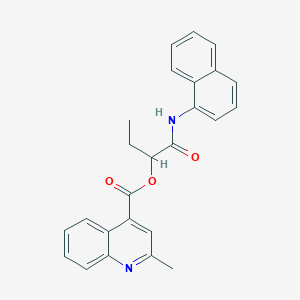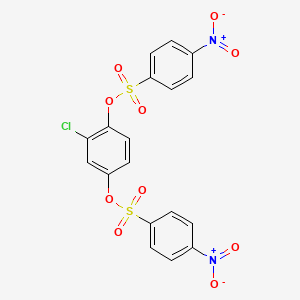![molecular formula C22H28N2O4S B10887212 (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10887212.png)
(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a thiazole ring, a phenoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the azepane moiety and the phenoxy group. The final step involves the attachment of the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenoxy rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and acetic acid groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.
Phenoxyacetic Acid Derivatives: Compounds like 2,4-D (a herbicide) and dicamba are structurally similar and used in agricultural applications.
Uniqueness
What sets (4-{(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid apart is its combination of the thiazole ring with the azepane and phenoxyacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H28N2O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[4-[(Z)-[2-(2-ethyl-4,4-dimethylazepan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H28N2O4S/c1-4-16-13-22(2,3)10-5-11-24(16)21-23-20(27)18(29-21)12-15-6-8-17(9-7-15)28-14-19(25)26/h6-9,12,16H,4-5,10-11,13-14H2,1-3H3,(H,25,26)/b18-12- |
Clé InChI |
OLUTYAYFWZMFIM-PDGQHHTCSA-N |
SMILES isomérique |
CCC1CC(CCCN1C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/S2)(C)C |
SMILES canonique |
CCC1CC(CCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)S2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10887129.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B10887138.png)


![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![3-{(1E)-2-cyano-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B10887177.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] 4-nitrobenzene-1,2-dicarboxylate](/img/structure/B10887200.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)


![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
